6-Ethoxy-2,3-difluorobenzonitrile
Description
4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7) is a fluorinated aromatic compound characterized by an ethoxy group at the 4-position and fluorine atoms at the 2- and 3-positions on a benzonitrile backbone. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.16 g/mol. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated aromatic structures enhance metabolic stability and bioavailability . Its electron-withdrawing cyano group and fluorine substituents contribute to its reactivity in cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex molecules .
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJFNBWFGFTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethoxy-2,3-difluorobenzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with ethyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
6-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
6-Ethoxy-2,3-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy and difluoro groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-ethoxy-2,3-difluorobenzonitrile with structurally related benzonitrile derivatives, highlighting substituent positions, molecular properties, and applications:
Similarity Scores and Functional Analogues
According to structural similarity assessments ():
- 3-Fluoro-4-methoxyphenylacetonitrile (CAS 404-90-0) shares a similarity score of 1.00 with 4-ethoxy-2,3-difluorobenzonitrile, likely due to analogous fluorinated alkoxy motifs.
- 2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS 886498-56-2) has a score of 0.84 , reflecting differences in substituent positions and chain length .
Industrial and Research Significance
- Pharmaceuticals : 4-Ethoxy-2,3-difluorobenzonitrile’s fluorinated structure is critical in designing kinase inhibitors and antiviral agents, where fluorine atoms improve binding affinity .
- Agrochemicals: Its derivatives are explored in pesticide formulations, leveraging fluorine’s resistance to metabolic degradation. In contrast, amino-substituted analogs (e.g., 4-amino-2,3-difluorobenzonitrile) are more reactive but less stable under oxidative conditions .
- Custom Synthesis: Companies like American Elements and Ningbo Inno Pharmchem offer tailored production of these compounds, with purities exceeding 95% for research and industrial use .
Biological Activity
6-Ethoxy-2,3-difluorobenzonitrile is a synthetic organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a nitrile functional group. This compound, identified by its chemical formula C10H8F2N, has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzonitrile with ethyl alcohol in the presence of a catalyst such as sodium ethoxide. This method ensures high yields and purity, making it suitable for further research applications.
The biological activity of this compound is primarily attributed to its structural components:
- Nitrile Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.
- Ethoxy and Difluoro Groups : These enhance the compound's lipophilicity, facilitating better penetration into cell membranes and interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been evaluated against several viruses in laboratory settings, demonstrating potential efficacy in inhibiting viral replication. The interaction with viral proteins and host cell receptors is under investigation to elucidate the precise mechanisms involved.
Cytotoxicity Studies
In cytotoxicity assays using human cell lines, this compound displayed varying degrees of cytotoxic effects depending on concentration and exposure time. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,3-Difluorobenzonitrile | Lacks ethoxy group; less lipophilic | Weaker antimicrobial properties |
| 6-Methoxy-2,3-difluorobenzonitrile | Contains methoxy instead of ethoxy; alters reactivity | Moderate cytotoxicity observed |
| 6-Ethoxy-2,3-dichlorobenzonitrile | Chlorine substituents instead of fluorine; different reactivity | Potentially lower efficacy compared to difluoro variant |
This table highlights how the presence of specific functional groups can significantly influence the biological activity and pharmacological potential of these compounds.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests robust antibacterial activity that warrants further exploration for therapeutic applications.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral effects against Influenza A virus showed that treatment with this compound resulted in a reduction in viral titers by over 50% at concentrations above 50 µg/mL. The study indicated that the compound interferes with viral entry into host cells.
Research Findings on Cytotoxicity
A cytotoxicity assay using human breast cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells as well as disrupted mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
